molecular formula C10H6BrNO B11873977 7-Bromoquinoline-8-carbaldehyde

7-Bromoquinoline-8-carbaldehyde

Cat. No.: B11873977
M. Wt: 236.06 g/mol
InChI Key: UQSNRYLULNTVFN-UHFFFAOYSA-N
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Description

7-Bromoquinoline-8-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a bromine atom at the 7th position and an aldehyde group at the 8th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-8-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes the bromination of 8-hydroxyquinoline using bromine in chloroform to yield 7-bromo-8-hydroxyquinoline, which is then subjected to Vilsmeier-Haack formylation to introduce the aldehyde group at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.

Major Products:

    Oxidation: 7-Bromoquinoline-8-carboxylic acid.

    Reduction: 7-Bromoquinoline-8-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromoquinoline-8-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-Bromoquinoline-8-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Similar structure with a chlorine atom and an aldehyde group at different positions.

    5-Bromoquinoline-8-carbaldehyde: Similar structure with the bromine atom at the 5th position.

Uniqueness: 7-Bromoquinoline-8-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which can influence its reactivity and potential applications. Its distinct structure allows for targeted modifications and functionalization in synthetic chemistry.

Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

7-bromoquinoline-8-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H

InChI Key

UQSNRYLULNTVFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)C=O)N=C1

Origin of Product

United States

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